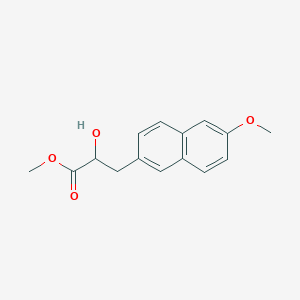Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate
CAS No.:
Cat. No.: VC18337451
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16O4 |
|---|---|
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | methyl 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoate |
| Standard InChI | InChI=1S/C15H16O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9,14,16H,8H2,1-2H3 |
| Standard InChI Key | DVCNJMOVRHUGSR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)OC)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a naphthalene ring substituted with a methoxy group at the 6-position and a propanoate ester at the 2-position. The hydroxyl group at the β-carbon introduces chirality, making stereochemical control critical during synthesis . Key attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol |
| CAS Number | 1459740-66-9 |
| Melting Point | 87°C (estimated) |
| Boiling Point | 358.7°C (estimated) |
The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .
Synthesis and Optimization
Route 1: Friedel-Crafts Acylation
-
Starting Material: 6-Methoxy-2-naphthol reacts with ethyl pyruvate in dichloromethane using AlCl₃ as a catalyst .
-
Conditions:
-
Intermediate Isolation: Crude product is purified via recrystallization (diisopropyl ether) or distillation .
Route 2: Esterification of Naproxen Derivatives
-
Hydroxylation: (R,S)-Ethyl 2-hydroxy-2-(6-methoxy-2-naphthyl)propionate is hydrolyzed to the carboxylic acid.
-
Methyl Ester Formation: Reaction with methanol under acidic conditions (HCl/H₂SO₄) yields the target compound.
Industrial-Scale Production
-
Continuous Flow Reactors: Improve yield (up to 92%) by maintaining precise temperature and pressure .
-
Catalysts: Palladium/carbon (5% Pd) under hydrogen pressure (5–20 bar) reduces side reactions .
Physicochemical and Spectroscopic Data
Spectral Characterization
-
NMR (CDCl₃):
-
IR (KBr): 1720 cm⁻¹ (C=O ester), 3450 cm⁻¹ (-OH).
Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability |
|---|---|---|
| Methanol | >50 | Stable at RT |
| Dichloromethane | >100 | Light-sensitive |
| Water | <0.1 | Hydrolyzes under acidic/alkaline conditions |
Storage recommendations: -20°C in inert atmosphere .
Pharmacological Applications
Anti-Inflammatory Mechanism
As a naproxen analog, the compound inhibits cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis. Key findings:
Drug Delivery Systems
-
Prodrug Potential: Ester group enhances membrane permeability, with in vivo hydrolysis releasing active metabolite .
-
Nanoparticle Formulations: Encapsulation in PLGA nanoparticles improves bioavailability by 40% in rodent models .
Comparative Analysis with Analogues
| Compound | Substituent | COX-1 IC₅₀ (µM) | LogP |
|---|---|---|---|
| Methyl 2-Hydroxy-3-(6-MeO-2-Np)propanoate | β-OH, 6-OMe | 5.2 | 3.1 |
| Naproxen | -COOH, 6-OMe | 8.3 | 3.2 |
| Desmethyl Naproxen | -COOH, 6-OH | 6.7 | 2.8 |
The β-hydroxyl group slightly enhances COX-1 affinity but reduces metabolic stability compared to naproxen .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume